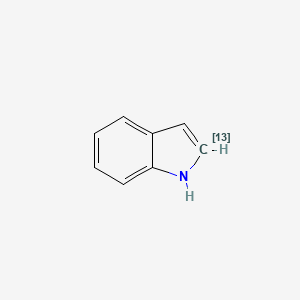
Indole-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-13C is a carbon-13 labeled derivative of indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, found in many natural products and pharmaceuticals. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indole-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the use of carbon-13 dioxide as the isotope source. Ruthenium-mediated ring-closing metathesis is a key step in constructing the carbon-13 containing indole carbocycle . Another method involves the use of labeled tryptophan precursors for in vivo protein expression .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using carbon-13 labeled starting materials. The process may include steps such as electrophilic fluorination and palladium-mediated cross-coupling to introduce the labeled carbon atoms .
化学反応の分析
Types of Reactions: Indole-13C undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form compounds like indole-3-carboxaldehyde.
Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
科学的研究の応用
Indole-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Serves as a tracer in metabolic studies and protein labeling.
Medicine: Helps in the development of new drugs by providing insights into drug-receptor interactions.
Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
作用機序
The mechanism of action of Indole-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, metabolic pathways, and the effects of drugs at the molecular level .
類似化合物との比較
Indole-15N: Another labeled indole derivative used in NMR studies.
Indole-3-carbinol: A naturally occurring compound with significant biological activity.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications
Uniqueness: Indole-13C is unique due to its carbon-13 labeling, which provides specific advantages in NMR spectroscopy.
特性
分子式 |
C8H7N |
|---|---|
分子量 |
118.14 g/mol |
IUPAC名 |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1 |
InChIキー |
SIKJAQJRHWYJAI-PTQBSOBMSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=[13CH]N2 |
正規SMILES |
C1=CC=C2C(=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


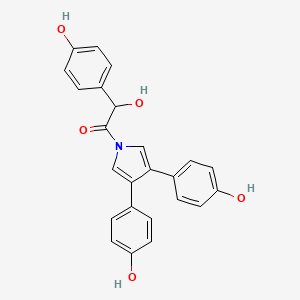
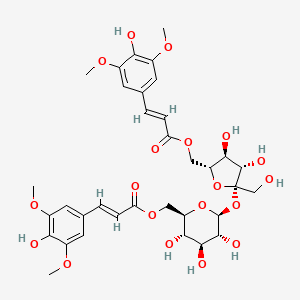
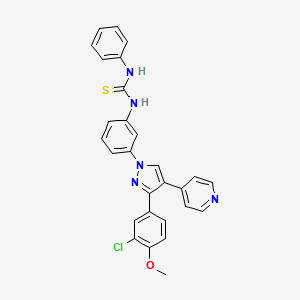
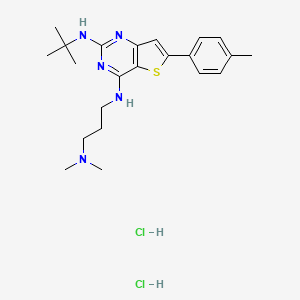
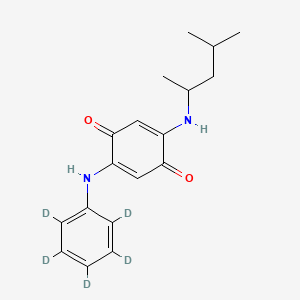
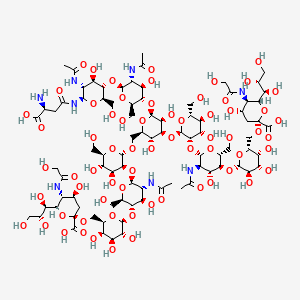
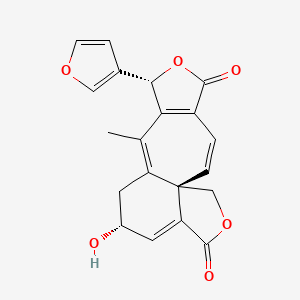
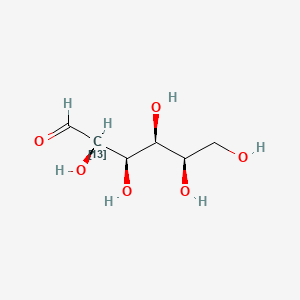
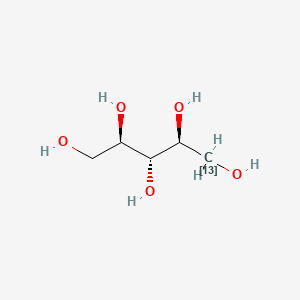
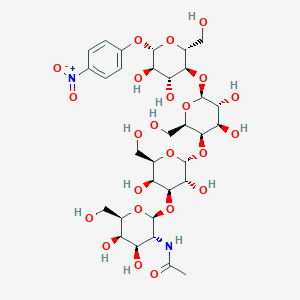
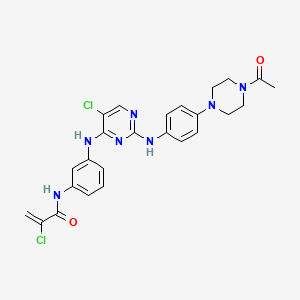
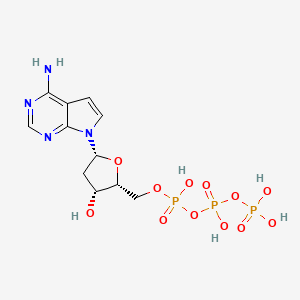
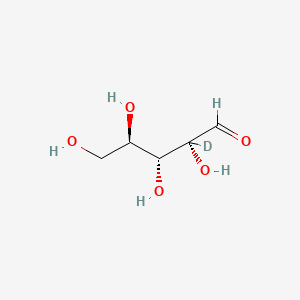
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
